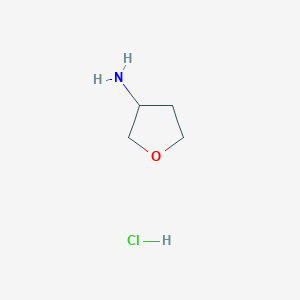

Tetrahydrofuran-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910258 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107215-52-1, 204512-94-7 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tetrahydrofuran-3-amine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-Tetrahydrofuran-3-amine hydrochloride: Properties, Applications, and Experimental Protocols

Introduction

(S)-Tetrahydrofuran-3-amine hydrochloride is a significant chiral building block in modern organic and medicinal chemistry. As a bifunctional molecule, it incorporates a stereochemically defined secondary amine on a tetrahydrofuran (THF) scaffold, making it a valuable precursor for complex molecular architectures. Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as a crucial intermediate for synthesizing advanced drug candidates.[1][2] This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, applications, and essential experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: Physicochemical Properties and Specifications

The hydrochloride salt form of (S)-Tetrahydrofuran-3-amine enhances its stability and simplifies handling compared to the free base, which is more volatile and susceptible to oxidation. Its chirality is a defining feature, making it indispensable for the enantioselective synthesis of pharmaceutical agents.

Identification and Structural Details

-

Chemical Name: (S)-Tetrahydrofuran-3-amine hydrochloride

-

Synonyms: (S)-3-Aminotetrahydrofuran Hydrochloride, (3S)-Tetrahydrofuran-3-amine hydrochloride[2][3]

Physical and Chemical Properties

The compound's physical properties are summarized in the table below. It is a white, crystalline solid, a characteristic that facilitates its purification by recrystallization.[1] Its solubility in water is a direct consequence of its ionic salt nature.[1]

| Property | Value | Source(s) |

| Appearance | White Solid | [1][2] |

| Melting Point | 158-162°C / 165-170°C | [1][4] |

| Boiling Point | 173.5°C at 760 mmHg | [1][2] |

| Solubility | Soluble in water and other organic solvents | [1] |

| Vapor Pressure | 1.09 mmHg at 25°C | [1][2] |

| Flash Point | 58.7°C | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][5] |

Chapter 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of (S)-Tetrahydrofuran-3-amine hydrochloride before its use in sensitive synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The proton (¹H) and carbon (¹³C) NMR spectra provide a definitive fingerprint of the molecule.

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H).[4]

-

¹³C NMR (300 MHz, CDCl₃) δ (ppm): 70.49, 66.82, 51.21, 30.01.[4]

Analytical Workflow for Quality Control

A typical workflow for verifying a new batch of the material involves identity confirmation, purity assessment, and chiral analysis. This ensures that the starting material meets the stringent requirements for pharmaceutical synthesis.

Caption: Workflow for analytical verification of (S)-Tetrahydrofuran-3-amine hydrochloride.

Experimental Protocol: ¹H NMR Sample Preparation

This protocol ensures the acquisition of a high-quality spectrum for structural confirmation.

-

Weighing: Accurately weigh 5-10 mg of (S)-Tetrahydrofuran-3-amine hydrochloride directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆, as the compound is a salt) using a Pasteur pipette.

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the solid is completely dissolved. A brief sonication may be required.

-

Analysis: Insert the NMR tube into the spectrometer's spinner and place it in the magnet for analysis.

-

Data Processing: After acquisition, process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

Chapter 3: Reactivity, Handling, and Storage

Understanding the compound's reactivity and stability is crucial for its effective use and safe handling.

Chemical Stability and Reactivity

The molecule is stable under recommended storage conditions.[6] The primary amine is a nucleophile and a base, and it will participate in standard amine chemistry, such as acylation, alkylation, and reductive amination. The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine group.[3][6]

-

Conditions to Avoid: Protect from moisture (as it is a hygroscopic salt), excess heat, and the formation of dust, which can be an inhalation hazard.[3][6]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]

Recommended Handling and Storage Protocol

Due to its hygroscopic nature and potential for irritation, proper handling procedures are essential.

-

Environment: Handle the compound in a well-ventilated fume hood. For moisture-sensitive applications, use an inert atmosphere glove box or a nitrogen-purged Schlenk line.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (e.g., nitrile).[1][3]

-

Dispensing: Use a clean, dry spatula for transferring the solid. Avoid creating dust.

-

Storage: After dispensing, tightly reseal the container. Store in a refrigerator at 2-8°C, preferably within a desiccator to protect from moisture.[2][5]

Chapter 4: Core Applications in Synthesis

The value of (S)-Tetrahydrofuran-3-amine hydrochloride lies in its ability to introduce a specific stereocenter into a target molecule, which is often critical for biological activity.

Key Intermediate for 11β-HSD1 Inhibitors

A primary application of this compound is in the synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.[2][4] These inhibitors are being investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity.[2]

Causality: The 11β-HSD1 enzyme's active site has a specific three-dimensional topography. The (S)-configuration of the amine on the THF ring is essential for orienting the inhibitor molecule correctly within this active site, ensuring high-affinity binding and potent inhibition. Using the incorrect enantiomer ((R)-) would result in a significant loss of biological activity.

Caption: Role of (S)-Tetrahydrofuran-3-amine hydrochloride in pharmaceutical synthesis.

Chapter 5: Synthesis and Purification

While commercially available, understanding the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride provides insight into potential impurities and quality control. A common laboratory-scale synthesis involves the hydrolysis of an N-protected precursor.

Synthetic Protocol: Hydrolysis of (S)-3-Benzoylamino tetrahydrofuran

This method provides the target compound in high yield and purity.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (excess) to the flask. Heat the reaction mixture to reflux for 9-10 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid. The product will be in the aqueous layer as the hydrochloride salt.

-

Purification: Remove the precipitated salt (sodium benzoate) by filtration. Concentrate the filtrate to dryness to obtain a crude paste.

-

Crystallization: Co-stir the paste with isopropanol to induce crystallization. Filter the resulting white solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.[4]

Caption: Flowchart for the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride.

Chapter 6: Safety and Toxicology

Adherence to safety protocols is mandatory when handling any chemical reagent. (S)-Tetrahydrofuran-3-amine hydrochloride is classified as hazardous.

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [5] | |

| Hazard Statements | H302 | Harmful if swallowed. | [5][6] |

| H315 | Causes skin irritation. | [5][6] | |

| H319 | Causes serious eye irritation. | [5][6] | |

| H335 | May cause respiratory irritation. | [5][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | [3][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |

First Aid Measures

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, call a physician.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][3]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6][8]

The complete toxicological properties of this compound have not been fully investigated, warranting careful handling and adherence to good laboratory practices.[3]

Conclusion

(S)-Tetrahydrofuran-3-amine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for the construction of stereochemically complex molecules. Its well-defined physical properties, combined with its critical role in the synthesis of high-value pharmaceutical targets, underscore its importance. By understanding its characteristics, handling requirements, and synthetic utility as detailed in this guide, researchers can effectively and safely leverage this chiral building block to advance their scientific and drug discovery objectives.

References

- ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. [Link]

- LookChem. (n.d.). Cas 204512-95-8, (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. [Link]

- Google Patents. (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

- ChemistryViews. (2014).

- Google Patents. (2017). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

- Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. fishersci.ca [fishersci.ca]

- 4. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 5. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

(R)-Tetrahydrofuran-3-amine hydrochloride structural formula

An In-depth Technical Guide on (R)-Tetrahydrofuran-3-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (R)-Tetrahydrofuran-3-amine hydrochloride, a key chiral building block in pharmaceutical development. We will explore its structural details, chemical properties, synthesis, and applications, providing essential information for professionals in drug discovery and development.

Section 1: Core Structural and Chemical Identity

(R)-Tetrahydrofuran-3-amine hydrochloride is a white solid organic compound.[1] It is recognized for its role as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Structural Formula and Key Identifiers:

-

Molecular Formula: C4H10ClNO[1]

-

Molecular Weight: 123.58 g/mol [1]

-

CAS Number: 111769-26-7[3]

-

Synonyms: (R)-3-Aminotetrahydrofuran hydrochloride[1]

The structure consists of a five-membered tetrahydrofuran ring with an amine group attached to the third carbon atom in the (R)-configuration. The hydrochloride salt form enhances the compound's stability and handling properties.

Section 2: Synthesis and Manufacturing Insights

The synthesis of (R)-Tetrahydrofuran-3-amine hydrochloride is a critical process that ensures the high purity and correct stereochemistry required for pharmaceutical applications. A common synthetic route involves the amidation and subsequent Hofmann degradation of (R)-tetrahydrofuran-3-formic acid, followed by acidification to form the hydrochloride salt.[1][2]

A Representative Synthetic Pathway:

-

Amidation: (R)-tetrahydrofuran-3-formic acid is reacted with an aminating agent to form the corresponding amide.[2]

-

Hofmann Degradation: The amide undergoes Hofmann degradation to yield (R)-Tetrahydrofuran-3-amine.[2]

-

Acidification: The resulting amine is treated with hydrochloric acid to produce the stable hydrochloride salt.[1]

This method is valued for its efficiency, high yield, and ability to maintain the desired stereochemistry, making it suitable for industrial-scale production.[2]

Section 3: Applications in Drug Development

(R)-Tetrahydrofuran-3-amine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tetrahydrofuran motif is present in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[4]

Key Therapeutic Areas:

-

Antiarrhythmic Agents: It is used in the synthesis of Tecadenoson, a medication for treating arrhythmia.[1][2]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The enantiomer, (S)-3-Aminotetrahydrofuran Hydrochloride, is used to prepare these inhibitors, which are investigated for metabolic disorders.[5]

-

Neurological Disorders: The related compound, 3-(Aminomethyl)tetrahydrofuran, is utilized in developing drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.[6]

The chiral nature of this compound is essential for the specific interactions with biological targets, leading to desired therapeutic effects.

Section 4: Physicochemical and Safety Data

Understanding the physical and chemical properties, as well as the safety profile, is paramount for handling and utilizing (R)-Tetrahydrofuran-3-amine hydrochloride in a laboratory and manufacturing setting.

Physicochemical Properties:

| Property | Value |

| Physical State | White Solid/Powder[1][3] |

| Purity | ≥ 98%[3] |

| Solubility | Soluble in water and organic solvents.[7] |

Safety and Handling:

(R)-Tetrahydrofuran-3-amine hydrochloride is classified as a hazardous substance. It is irritating to the respiratory system and skin.[7] Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[8][9] It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere.[10]

Hazard Statements:

-

H226: Flammable liquid and vapour[10]

-

H302: Harmful if swallowed[10]

-

H315: Causes skin irritation[10]

-

H318: Causes serious eye damage[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][11][12]

Section 5: Experimental Protocols and Data Visualization

To ensure the quality and identity of (R)-Tetrahydrofuran-3-amine hydrochloride, various analytical techniques are employed.

Analytical Methods:

-

NMR Spectroscopy: Used to confirm the structural integrity of the molecule.

-

Chiral HPLC: Essential for determining the enantiomeric purity of the compound.[5]

Logical Workflow for Quality Control:

Caption: A simplified workflow for the quality control process of (R)-Tetrahydrofuran-3-amine hydrochloride.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. This includes patents, and links to chemical supplier pages with detailed product information.

Sources

- 1. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. indiamart.com [indiamart.com]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.ca [fishersci.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 111769-26-7|(R)-Tetrahydrofuran-3-amine|BLD Pharm [bldpharm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 3-FURANAMINE, TETRAHYDRO- - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to Tetrahydrofuran-3-amine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

Introduction: The Significance of Chiral Tetrahydrofuran Amines in Medicinal Chemistry

Tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid five-membered ring system and strategically positioned amino group make it an attractive scaffold for the synthesis of complex molecules with defined three-dimensional structures. The chirality at the C3 position is of paramount importance, as the biological activity of pharmaceuticals is often exquisitely sensitive to stereochemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of the enantiomers of this compound, with a focus on practical insights for researchers and professionals in drug development.

The two enantiomers, (S)- and (R)-tetrahydrofuran-3-amine hydrochloride, serve as key intermediates in the synthesis of a variety of biologically active compounds. Notably, the (S)-enantiomer is a precursor for inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[1] The (R)-enantiomer is a crucial component in the synthesis of Tecadenoson, a selective A1 adenosine receptor agonist for treating cardiac arrhythmias.[2]

This guide will delve into the distinct synthetic routes for each enantiomer, the analytical techniques for ensuring their stereochemical purity, and the underlying principles that make them valuable in the design of targeted therapeutics.

Physicochemical Properties and Identification

The fundamental physicochemical properties of this compound are crucial for its handling, reaction setup, and analytical characterization. While the racemic mixture exists, the enantiomerically pure forms are of greater interest in pharmaceutical synthesis.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 204512-95-8[1][3] | 1072015-52-1[4] | 204512-94-7[5] |

| Molecular Formula | C₄H₁₀ClNO[1][6] | C₄H₁₀ClNO[4] | C₄H₁₀ClNO[5] |

| Molecular Weight | 123.58 g/mol [1][6] | 123.58 g/mol [4] | 123.58 g/mol [5] |

| Appearance | White solid[7] | White solid | Data not available |

| Melting Point | 165-170 °C[1] | Data not available | Data not available |

| Optical Rotation | [α]²⁷D = -10.2 (c=1, methanol)[1] | Data not available | Not applicable |

| Solubility | Soluble in water and organic solvents[7] | Data not available | Data not available |

Chiral Synthesis Strategies: A Tale of Two Enantiomers

The synthesis of enantiomerically pure this compound necessitates stereocontrolled strategies. The choice of starting material is dictated by the desired stereochemistry of the final product.

Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride

A common and efficient route to the (S)-enantiomer utilizes L-aspartic acid as a readily available chiral starting material. This multi-step synthesis involves the formation of a cyclic intermediate, which retains the stereochemistry of the starting amino acid.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride from L-Aspartic Acid [8]

-

Acylation: Protect the amino group of L-aspartic acid.

-

Esterification: Convert the carboxylic acid groups to esters.

-

Reduction: Reduce the ester groups to alcohols.

-

Cyclization: Induce intramolecular cyclization to form the tetrahydrofuran ring.

-

Hydrolysis: Remove the protecting group from the amine.

-

Salt Formation: Treat with hydrochloric acid to yield the final product.

Another reported method involves the hydrolysis of (S)-3-Benzoylamino tetrahydrofuran.[1]

Experimental Protocol: Synthesis via Hydrolysis [1]

-

Dissolve (S)-3-Benzoylamino tetrahydrofuran (20.0 g, 0.105 mol) in ethanol (40 mL).

-

Add an aqueous solution of sodium hydroxide (25 g in 120 mL of water).

-

Heat the mixture to reflux for 9-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Isolate the product, which can be further purified by crystallization.

Caption: Synthetic pathway for (S)-Tetrahydrofuran-3-amine hydrochloride.

Synthesis of (R)-Tetrahydrofuran-3-amine hydrochloride

The synthesis of the (R)-enantiomer often starts from (R)-tetrahydrofuran-3-formic acid. This pathway involves an amidation step followed by a Hofmann degradation.[9]

Experimental Protocol: Synthesis of (R)-Tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-formic acid [9]

-

Amidation:

-

Dissolve (R)-3-formic acid tetrahydrofuran (58.1 g, 0.5 mol) in 200 mL of dichloromethane.

-

Add triethylamine (5 mL) and cool in an ice-salt bath.

-

Add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 25% aqueous ammonia (56.1 mL) and react at room temperature for 2 hours.

-

Filter off the solvent, wash with water until neutral, and dry to obtain (R)-3-carboxamide tetrahydrofuran.

-

-

Hofmann Degradation:

-

Mix sodium hydroxide (24.0 g, 0.6 mol) and 12% sodium hypochlorite solution (249.0 g, 0.4 mol) and cool to 0°C.

-

Add (R)-3-formamide tetrahydrofuran (23.0 g, 0.2 mol) and stir for 30 minutes.

-

Heat to 65°C and stir for 1 hour.

-

Cool to room temperature and extract with dichloromethane.

-

Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and dry under vacuum to yield (R)-3-aminotetrahydrofuran, which can then be converted to its hydrochloride salt.

-

Caption: Synthetic pathway for (R)-Tetrahydrofuran-3-amine hydrochloride.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess (ee) of this compound is essential for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity. For (S)-tetrahydrofuran-3-amine hydrochloride, characteristic proton signals appear between δ 2.01 and 4.11 ppm, and carbon signals are observed at δ 30.01, 51.21, 66.82, and 70.49 ppm.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Chromatographic Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of chiral amines.[10][11]

-

Direct Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the separation of a broad range of chiral compounds, including amines.[12][13]

-

Indirect Chiral HPLC: This method involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[10]

Experimental Protocol: Chiral HPLC Analysis [1]

-

Derivatization (if necessary): The amine can be converted to its benzoyl derivative to improve chromatographic properties and UV detection.

-

Column: A chiral column, such as a Chiralpak AD-H, is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. For basic compounds like amines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.[10]

-

Detection: UV detection is typically used, with the wavelength chosen based on the absorbance of the analyte or its derivative.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: Workflow for determining the enantiomeric excess of this compound.

Applications in Drug Development

The stereochemically defined this compound scaffold is a valuable component in the design of novel therapeutics targeting a range of diseases.

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

(S)-Tetrahydrofuran-3-amine hydrochloride is a key intermediate in the synthesis of inhibitors of 11β-HSD1.[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid.[14] Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[14][15] By inhibiting 11β-HSD1, the local concentration of cortisol is reduced, offering a promising therapeutic strategy for these conditions.[14][16]

Caption: Mechanism of 11β-HSD1 and the therapeutic rationale for its inhibition.

Tecadenoson: A Selective A₁ Adenosine Receptor Agonist

(R)-Tetrahydrofuran-3-amine hydrochloride is a crucial building block for Tecadenoson, a selective agonist of the A₁ adenosine receptor.[2] This receptor is involved in the regulation of cardiac function.[17] Tecadenoson is being investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT), a type of cardiac arrhythmia.[18][19] By selectively activating the A₁ receptor, Tecadenoson slows atrioventricular (AV) nodal conduction, thereby terminating the arrhythmia.[17][18] Its selectivity for the A₁ receptor over other adenosine receptor subtypes is advantageous as it may reduce the incidence of side effects such as hypotension.[2][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20][21]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[21]

-

In case of exposure:

Conclusion

This compound, in its enantiomerically pure forms, represents a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. The distinct and stereocontrolled synthetic pathways to the (S) and (R) enantiomers allow for their targeted incorporation into complex drug molecules. The rigorous analytical methods, particularly chiral HPLC, are indispensable for ensuring the quality and stereochemical integrity of these vital intermediates. The successful application of these building blocks in the development of novel therapeutics for metabolic and cardiovascular diseases underscores their profound impact on drug discovery. This guide has provided a comprehensive overview for the practicing scientist, bridging the gap between fundamental chemistry and practical application in the pursuit of new medicines.

References

- Tecadenoson. Drugs of the Future.

- Tecadenoson: a novel, selective A1 adenosine receptor agonist. PubMed.

- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.

- (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8. ChemicalBook.

- SAFETY D

- (s)-tetrahydrofuran-3-amine hydrochloride. ChemBK.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Preparation method of (R)-tetrahydrofuran-3-amine.

- (R)

- 3-FURANAMINE, TETRAHYDRO- - Safety D

- A Guide to the Analysis of Chiral Compounds by GC.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Chiral Synthesis of 3-Amino-1-(furan-3-yl)

- Tecadenoson: A Deep Dive into its Structure-Activity Relationship for A₁ Adenosine Receptor Agonism. Benchchem.

- (3R)-3-Aminotetrahydrofuran hydrochloride. CymitQuimica.

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm.

- SAFETY D

- Tecadenoson | C14H19N5O5 | CID 158795. PubChem.

- 11β-hydroxysteroid dehydrogenase type 1 inhibitors.

- Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PubMed.

- Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydr

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- 11 beta-HSD Inhibitors Products. R&D Systems.

- Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI.

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms.

- Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. Semantic Scholar.

- Basics of chiral HPLC. Sigma-Aldrich.

- 3-Aminotetrahydrofuran 95 88675-24-5. Sigma-Aldrich.

- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Chiral HPLC Separ

- Tecadenoson: a novel, selective A1 adenosine receptor agonist. PubMed.

- Wh

- Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery.

- 204512-94-7 | this compound. ChemScene.

Sources

- 1. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 2. Portico [access.portico.org]

- 3. mdpi.com [mdpi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 9. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Tecadenoson | C14H19N5O5 | CID 158795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.ca [fishersci.ca]

- 21. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physical Properties of Tetrahydrofuran-3-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical and chemical properties of Tetrahydrofuran-3-amine hydrochloride. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, a thorough understanding of its characteristics is paramount for its effective application in research and development.[1][2] This guide moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for laboratory use.

Section 1: Chemical Identity and Structure

This compound is the salt form of a saturated heterocyclic amine. Its structure, combining a polar tetrahydrofuran ring with a primary amine group, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

-

CAS Numbers:

-

Common Synonyms: 3-Aminotetrahydrofuran hydrochloride, Tetrahydrofuran-3-ylamine hydrochloride[4]

The presence of a chiral center at the C3 position means the compound exists as two enantiomers, (S) and (R). The physical properties of the enantiomerically pure forms can differ slightly from the racemic mixture, particularly in optical rotation.

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setup to purification and formulation. The data presented here are essential for predicting solubility, stability, and reactivity.

Summary of Physical Data

| Property | Value / Description | Significance for Researchers |

| Appearance | White solid[2][3] | Indicates the compound is in a stable, crystalline form suitable for weighing and handling. |

| Melting Point | 165-170 °C ((S)-enantiomer)[1] | A sharp melting range is a primary indicator of purity. A depressed and broad range suggests impurities. |

| Solubility | Soluble in water[3] | The ionic nature of the hydrochloride salt confers high polarity, making it suitable for aqueous reactions. |

| pKa (Predicted) | 8.90 ± 0.20 (for the conjugate acid)[6] | Determines the protonation state at a given pH. The compound will be predominantly in its charged, ammonium form in neutral and acidic solutions. |

Melting Point: A Criterion for Purity

The melting point is one of the most critical and accessible measures of a compound's purity.[7] For (S)-Tetrahydrofuran-3-amine hydrochloride, the literature reports a melting range of 165-170 °C.[1] A pure crystalline solid typically melts over a narrow range of 0.5-1.5 °C. The relatively sharp range reported suggests a high degree of purity for the analyzed sample. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[7][8] Therefore, meticulous melting point determination is a fundamental quality control step.

Solubility Profile: Guiding Solvent Selection

As a hydrochloride salt, the compound is an ionic species. This dictates its solubility behavior. It is readily soluble in polar protic solvents like water and, to a lesser extent, alcohols such as methanol and ethanol.[3] This high polarity is a direct result of the charged ammonium group and the hydrogen-bonding capability of the ether oxygen. Conversely, it is expected to have low solubility in nonpolar organic solvents like diethyl ether, hexane, or dichloromethane.

This solubility profile is a key consideration for its use in synthesis. For reactions requiring the free amine, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a base to generate the more organic-soluble free base in situ.

Section 3: Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data is characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (300 MHz, CDCl₃) of (S)-enantiomer: [1]

-

δ 3.80-4.11 (m, 5H): This complex multiplet corresponds to the five protons on the carbons adjacent to the oxygen atom (C2, C5, and C3). The proton at C3 is coupled to the neighboring protons, contributing to the complexity.

-

δ 2.37-2.50 (m, 1H): This signal arises from one of the diastereotopic protons on the C4 carbon.

-

δ 2.01-2.09 (m, 1H): This corresponds to the other proton on the C4 carbon.

-

The amine protons (NH₃⁺) are often broad and may exchange with trace water, making their chemical shift variable.

-

-

¹³C NMR (300 MHz, CDCl₃) of (S)-enantiomer: [1]

-

δ 70.49, 66.82: These two signals correspond to the two carbons bonded to the ether oxygen (C2 and C5).

-

δ 51.21: This peak represents the carbon atom bonded to the nitrogen (C3).

-

δ 30.01: This signal is attributed to the C4 carbon atom.

-

Infrared (IR) Spectroscopy

-

~2400-3000 cm⁻¹ (broad): A strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺).

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

~1100 cm⁻¹ (strong): A prominent C-O-C asymmetric stretching vibration from the tetrahydrofuran ring.

Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., Electrospray Ionization), the instrument would detect the cationic form of the molecule, which is the free amine protonated. The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base, C₄H₉NO (MW = 87.12 g/mol )[9], plus a proton, giving a parent ion [M+H]⁺ at approximately m/z = 88.1.

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and validated experimental protocols. The following sections describe standard procedures for determining key physical properties.

Protocol 4.1: Melting Point Determination

This protocol describes the determination of a melting point range using a modern digital apparatus, a self-validating system that relies on careful observation and controlled heating.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[10]

-

If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[8]

-

Jab the open end of a capillary melting point tube into the powder to collect a small sample.[10]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the tube through a long, narrow glass tube onto the benchtop several times.[10] The final packed sample height should be 2-3 mm.[10]

-

-

Initial Rapid Determination (Optional but Recommended):

-

If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/minute).[8] This provides a rough estimate and saves time.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid run.[10]

-

Place a new, freshly prepared capillary tube into the heating block.

-

Set the heating rate to be slow, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[10] Causality Insight: A slow heating rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Record T₁: The temperature at which the first droplet of liquid appears.[10]

-

Record T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol 4.2: Qualitative Solubility Assessment

This protocol provides a systematic way to classify the solubility of this compound and confirm its basic nature.

Materials:

-

Test tubes

-

Sample

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Diethyl Ether

Methodology:

-

Water Solubility:

-

5% HCl Solubility:

-

Repeat the process using 0.75 mL of 5% aqueous HCl.[11]

-

Expected Result: The compound will be soluble. As it is already a hydrochloride salt, it will not react but will readily dissolve in the acidic aqueous medium.

-

-

5% NaOH Solubility:

-

Repeat the process using 0.75 mL of 5% aqueous NaOH.

-

Expected Result: The solid will dissolve. The NaOH will neutralize the hydrochloride, forming the free amine (Tetrahydrofuran-3-amine), NaCl, and water. The free amine itself has some water solubility. This test confirms the acidic nature of the ammonium ion.

-

-

Ether Solubility:

-

Repeat the process using 0.75 mL of diethyl ether.[12]

-

Expected Result: The compound is expected to be insoluble or sparingly soluble due to its ionic character and the nonpolar nature of the solvent.

-

Section 5: Safety and Handling

-

Safety: this compound is classified as an irritant to the respiratory system and skin.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3]

-

Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container.[1][2][4]

Conclusion

This compound is a stable, crystalline solid with well-defined physical properties. Its high melting point is indicative of a pure substance, and its solubility profile is dominated by its ionic salt character. The spectroscopic data provides a clear structural fingerprint for identity confirmation. A comprehensive understanding of these properties, grounded in robust experimental methodology, is essential for the successful application of this versatile chemical intermediate in the fields of pharmaceutical synthesis and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- ChemicalBook. (n.d.). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8.

- ChemBK. (2024, April 9). (s)-tetrahydrofuran-3-amine hydrochloride.

- ChemicalBook. (n.d.). (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ChemScene. (n.d.). 204512-94-7 | this compound.

- Unknown. (n.d.). Melting point determination.

- LookChem. (n.d.). 3-Aminotetrahydrofuran.

- PubChem - NIH. (n.d.). (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- SSERC. (n.d.). Melting point determination.

- Moorpark College. (n.d.). Experiment 1 - Melting Points.

- Fisher Scientific. (n.d.). (S)-3-Aminotetrahydrofuran hydrochloride, 95%, Thermo Scientific.

Sources

- 1. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 2. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-3-Aminotetrahydrofuran hydrochloride, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 3-Aminotetrahydrofuran|lookchem [lookchem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tetrahydrofuran-3-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to Tetrahydrofuran-3-amine Hydrochloride for Advanced Research

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. As a saturated heterocyclic amine, its distinct three-dimensional structure, conferred by the tetrahydrofuran (THF) ring, provides a valuable scaffold for creating molecules with specific spatial orientations essential for biological activity. This guide, intended for researchers and drug development professionals, offers a comprehensive examination of its core properties, synthesis, analytical validation, and critical applications, grounding technical protocols in established scientific principles. We will explore both the racemic form and its more commonly utilized enantiomers, (S)- and (R)-Tetrahydrofuran-3-amine hydrochloride, which are instrumental in the stereoselective synthesis of advanced pharmaceutical intermediates.

Part 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a white solid at room temperature, valued for its defined stereochemistry when sourced as a single enantiomer.[1][2] The amine group at the 3-position, protonated by hydrochloric acid, enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions.

The presence of a chiral center at the C3 position is the most critical feature for drug development. The choice between the (R) and (S) enantiomers is dictated by the specific stereochemical requirements of the target molecule, often a receptor or enzyme active site, where only one enantiomer will exhibit the desired pharmacological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [1][3][4] |

| Molecular Weight | 123.58 g/mol | [3][5][6] |

| Appearance | White powder / solid | [1][2] |

| Melting Point | 158-170 °C (may vary by enantiomer) | [1][5] |

| Boiling Point | ~173.5 °C at 760 mmHg | [1][6] |

| Flash Point | ~58.7 °C | [1][6] |

| CAS Number (Racemic) | 204512-94-7 | [3] |

| CAS Number ((S)-enantiomer) | 204512-95-8 | [5][6][7] |

| CAS Number ((R)-enantiomer) | 1072015-52-1 | [2] |

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical manufacturing. Several synthetic routes have been established, often starting from readily available chiral precursors.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride via Amide Hydrolysis

This protocol describes a common method starting from (S)-3-Benzoylamino tetrahydrofuran. The core principle is the hydrolysis of the stable benzoyl protecting group under basic conditions, followed by acidification to yield the desired hydrochloride salt.[5]

Workflow Diagram: Synthesis of (S)-Tetrahydrofuran-3-amine HCl

Caption: Synthesis workflow from a protected amine to the final hydrochloride salt.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol (2 mL/g). In a separate vessel, prepare an aqueous solution of sodium hydroxide (e.g., 25 g NaOH in 120 mL water for 0.1 mol of starting material).[5]

-

Causality: Ethanol acts as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The robust conditions (strong base, heat) are necessary to cleave the highly stable amide bond.

-

-

Hydrolysis: Add the sodium hydroxide solution to the ethanolic solution of the starting material. Heat the mixture to reflux for 9-10 hours.[5] Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Work-up and Salt Formation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid. This step protonates the newly formed free amine, converting it into the hydrochloride salt.

-

Trustworthiness: This self-validating step is critical. The amine hydrochloride is soluble in the aqueous acidic medium, while some impurities may precipitate. The pH change confirms the reaction's progress.

-

-

Isolation: If any salt byproducts (e.g., NaCl) precipitate, remove them by filtration. Concentrate the filtrate to dryness under reduced pressure to obtain a crude paste.[5]

-

Purification: Add isopropanol to the crude paste and stir to induce crystallization. Isopropanol is an excellent choice as the hydrochloride salt has limited solubility in it, especially when cooled, while organic impurities remain in solution.

-

Final Product: Filter the crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure (S)-Tetrahydrofuran-3-amine hydrochloride.[5]

Part 3: Structural Characterization and Validation

Confirming the identity, purity, and stereochemistry of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

Analytical Workflow for Quality Control

Caption: A standard analytical workflow for validating the final compound.

Expected Analytical Data:

-

¹H NMR (300 MHz, CDCl₃): The spectrum should show a complex multiplet between 3.80-4.11 ppm corresponding to the five protons on the THF ring adjacent to the oxygen and the amine group. Two additional multiplets are expected around 2.01-2.50 ppm for the remaining two protons on the carbon further from the heteroatoms.[5]

-

¹³C NMR (300 MHz, CDCl₃): Four distinct signals are expected. Key signals include those for the carbons bonded to oxygen (~70.5 and ~66.8 ppm), the carbon bonded to the amine group (~51.2 ppm), and the remaining ring carbon (~30.0 ppm).[5]

-

FT-IR Spectroscopy: Look for characteristic peaks indicating the key functional groups. A broad absorption in the 2500-3000 cm⁻¹ range is indicative of the ammonium (R-NH₃⁺) salt. The C-O-C ether stretch will appear as a strong, sharp peak around 1050-1150 cm⁻¹.

-

Mass Spectrometry (ESI+): The analysis should reveal a base peak corresponding to the free amine [M+H]⁺, which has a mass of 88.1.

-

Elemental Analysis: The measured percentages of carbon, hydrogen, and nitrogen should align closely with the calculated values for the C₄H₁₀ClNO formula.

Part 4: Applications in Drug Development

The utility of this compound lies in its role as a chiral synthon for complex, biologically active molecules. The THF ring is not merely an inert spacer; it often serves as a bioisostere for other cyclic systems, improves pharmacokinetic properties like solubility, and provides a rigid scaffold to correctly orient other functional groups for target engagement.

Case Study 1: Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

(S)-3-Aminotetrahydrofuran Hydrochloride is a key intermediate for synthesizing 11β-HSD1 inhibitors, a class of drugs investigated for treating type 2 diabetes and obesity.[5][6]

-

Mechanistic Role: The 11β-HSD1 enzyme is involved in glucocorticoid regulation. Inhibitors block this enzyme to improve insulin sensitivity. The THF-amine fragment is often incorporated into the inhibitor's structure to occupy a specific pocket within the enzyme's active site. Its defined stereochemistry ensures a precise fit, maximizing potency and selectivity. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, further anchoring the molecule to the target.

Case Study 2: Antiarrhythmic Agent Tecadenoson

The (R)-enantiomer is a documented intermediate in the synthesis of Tecadenoson, an adenosine A₁ receptor agonist developed for its antiarrhythmic properties.[2][8]

-

Structural Contribution: In Tecadenoson, the (R)-tetrahydrofuranyl group is attached to the N⁶ position of the adenosine core. This substituent is critical for receptor affinity and selectivity. The specific (R)-configuration is essential for orienting the molecule correctly within the A₁ receptor's binding site, a classic example of structure-activity relationship (SAR) where chirality dictates biological function.

Conceptual Role as a Pharmaceutical Building Block

Caption: From chiral building block to a final active pharmaceutical ingredient.

Part 5: Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: this compound is classified as harmful if swallowed and is irritating to the respiratory system and skin, with a risk of serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, nitrile gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

-

-

Storage Protocol:

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][6]

-

Rationale: The hydrochloride salt is potentially hygroscopic. Storage under inert gas at low temperatures minimizes water absorption and prevents potential degradation over time, ensuring its purity and reactivity for future use.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and potent pharmaceutical agents. Its rigid, chiral structure provides a reliable foundation for building molecules designed to interact with specific biological targets. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for any research team aiming to leverage this valuable compound in the pursuit of novel therapeutics.

References

- (s)-tetrahydrofuran-3-amine hydrochloride - Physico-chemical Properties, ChemBK. [Link]

- Cas 204512-95-8,(S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE, LookChem. [Link]

- CN105218490B - Preparation method of (R)

- (R)- Tetrahydrofuran-3- Amine Hydrochloride, IndiaMART. [Link]

- CN102391214A - Synthetic method of (S)

Sources

- 1. chembk.com [chembk.com]

- 2. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. indiamart.com [indiamart.com]

- 5. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chirality of Tetrahydrofuran-3-amine Hydrochloride Enantiomers

In the landscape of pharmaceutical sciences, chirality is not a mere structural nuance but a pivotal determinant of therapeutic efficacy and safety. The spatial arrangement of atoms in a molecule can dictate its interaction with the inherently chiral biological systems of the human body, such as enzymes and receptors. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent (the eutomer), while its counterpart (the distomer) could be inactive, antagonistic, or even dangerously toxic.[1]

The tetrahydrofuran (THF) moiety is a privileged scaffold found in a multitude of natural products and clinically approved drugs, valued for its favorable physicochemical properties.[2][3][4] Specifically, chiral 3-aminotetrahydrofuran serves as a critical building block in advanced pharmaceutical intermediates. For instance, the (S)-enantiomer of a tetrahydrofuranyl urethane was instrumental in enhancing the potency of Amprenavir, an HIV protease inhibitor.[5] Therefore, the ability to synthesize, separate, analyze, and unequivocally characterize the individual enantiomers of this compound is of paramount importance for drug development professionals.

This guide provides a comprehensive technical exploration of the core principles and field-proven methodologies for managing the chirality of Tetrahydrofuran-3-amine enantiomers, from their stereocontrolled synthesis to the definitive assignment of their absolute configuration.

Part 1: Stereocontrolled Synthesis and Chiral Resolution

The generation of a single, desired enantiomer can be approached in two primary ways: constructing it directly through enantioselective synthesis or separating it from a racemic mixture via chiral resolution.

Enantioselective Synthesis: Building Chirality from the Ground Up

Enantioselective synthesis aims to produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.[6] This is often the more elegant and economical approach for large-scale production.

Chiral Pool Synthesis: A robust strategy involves utilizing readily available, enantiomerically pure natural products as starting materials. This "chiral pool" approach leverages nature's stereochemical precision. For instance, the synthesis of (S)-3-amino tetrahydrofuran hydrochloride has been achieved starting from natural amino acids like L-aspartic acid.[7][8] This multi-step process typically involves acylation, esterification, reduction, cyclization, and hydrolysis to form the desired chiral amine.[7]

Asymmetric Transformation: An alternative is to create the chiral center during the synthesis using a chiral catalyst or auxiliary. A common method for preparing chiral amines is the asymmetric reduction of a prochiral precursor.[9]

Protocol: Synthesis of (R)-Tetrahydrofuran-3-amine via Hofmann Degradation

This protocol outlines a method to synthesize (R)-Tetrahydrofuran-3-amine from the corresponding chiral carboxylic acid, a route that maintains the stereochemical integrity of the starting material.[7]

Step 1: Amide Formation

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-tetrahydrofuran-3-carboxylic acid in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.5 equivalents) dropwise. The molar ratio is critical to ensure complete conversion to the acid chloride.[7]

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Re-dissolve the crude acid chloride in an anhydrous solvent and slowly add it to a cooled, concentrated solution of aqueous ammonia, maintaining the temperature below 10°C.

-

Stir vigorously for 1-2 hours. The resulting (R)-tetrahydrofuran-3-carboxamide can be filtered, washed with cold water, and dried.

Step 2: Hofmann Degradation

-

Prepare a solution of sodium hypochlorite (12%) and sodium hydroxide and cool it to 0°C.[7]

-

Add the (R)-tetrahydrofuran-3-carboxamide prepared in the previous step to this cold solution.

-

Stir the mixture for 30 minutes at 0°C, then slowly warm it to approximately 65°C and hold for 1 hour.[7]

-

Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water until neutral, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-aminotetrahydrofuran.

-

The free amine can then be converted to its hydrochloride salt by dissolving it in a solvent like diethyl ether and bubbling dry HCl gas through the solution or by adding a stoichiometric amount of HCl in a solvent like isopropanol. The resulting salt precipitates and can be collected by filtration.

Diagram: Synthetic Workflow for (R)-Tetrahydrofuran-3-amine

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

Part 2: Enantiomeric Purity Analysis

Once a single enantiomer has been synthesized or resolved, its purity must be quantified. Enantiomeric excess (ee) is a measure of this purity, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| × 100. Several analytical techniques are available for this critical assessment. [10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. [11]The separation occurs due to differential interactions between the enantiomers and a chiral stationary phase (CSP) packed within the column. [10][12] Principle of Separation: The CSP creates a chiral environment. As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. One enantiomer will interact more strongly, leading to a longer retention time, thus enabling separation. [12]For amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and protein-based CSPs (e.g., α1-acid glycoprotein) are often effective. [11][13] Protocol: Chiral HPLC Method Development for Tetrahydrofuran-3-amine

-

Column Selection: Begin with a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). These are versatile for a wide range of chiral compounds.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA). Add a small amount of an amine modifier, such as diethylamine (DEA) or ethanolamine (0.1%), to the mobile phase. This is crucial as it deactivates acidic sites on the silica support and improves the peak shape of basic analytes like amines.

-

Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate or phosphate buffer) to control pH.

-

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved. A racemic standard is required for initial method development to confirm the separation of both peaks.

-

Analysis:

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Inject the sample (e.g., 10 µL).

-

Use a UV detector set at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

-

-

Optimization: Adjust the ratio of the mobile phase solvents (e.g., increase IPA percentage in normal phase) to optimize the resolution and retention times. The goal is to achieve baseline separation (Resolution > 1.5).

-

Quantification: Once separation is achieved, integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100.

Table 1: Typical Chiral HPLC Parameters

| Parameter | Normal Phase Condition | Reversed Phase Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose derivative |

| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1) | 20mM NH₄HCO₃ in H₂O / Acetonitrile (50:50) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Expected Rt (S-enantiomer) | ~8.5 min | ~6.2 min |

| Expected Rt (R-enantiomer) | ~10.1 min | ~7.5 min |

| (Note: Retention times are illustrative and will vary based on the specific column and conditions.) |

Diagram: Chiral HPLC Analysis Workflow

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid alternative for determining enantiomeric purity, particularly when a suitable HPLC method is unavailable. [10]The strategy involves converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.

-

Chiral Derivatizing Agents (CDAs): The chiral amine is covalently bonded to a chiral agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form stable diastereomeric amides. These diastereomers will have distinct signals (e.g., for the -OCH₃ or -CF₃ groups) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio. [10]¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, often providing baseline separation of signals. [14]* Chiral Solvating Agents (CSAs): The chiral amine forms transient, non-covalent diastereomeric complexes with a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL). This interaction induces small, but measurable, differences in the chemical shifts of the enantiomers' signals. This method is non-destructive but may provide smaller signal separation. [10] Table 2: Comparison of Analytical Methods for Enantiomeric Purity

| Feature | Chiral HPLC | NMR with CDA | NMR with CSA |

| Principle | Differential interaction with a CSP. [10] | Covalent formation of diastereomers. [10] | Non-covalent formation of diastereomeric complexes. [10] |

| Sample State | Solution | Derivatized, non-recoverable | Non-destructive, recoverable |

| Sensitivity | High (µg/mL) | Moderate (mg/mL) | Moderate (mg/mL) |

| Analysis Time | 10-60 min per sample. [10] | 5-15 min per sample (plus reaction time). [10] | 5-15 min per sample. [10] |

| Key Advantage | High accuracy and resolution, well-established. [10] | Large chemical shift differences possible, especially with ¹⁹F NMR. [14][15] | Rapid and non-destructive. [10] |

| Key Limitation | Requires method development and specific columns. | Sample is consumed, potential for kinetic resolution during derivatization. | Smaller chemical shift differences, may require higher field NMR. |

Part 3: Absolute Configuration Determination

Determining the enantiomeric excess does not reveal which enantiomer is which (i.e., the absolute configuration, R or S). This requires specialized techniques that can probe the molecule's three-dimensional structure.

Optical Rotation and Polarimetry

Chiral molecules are "optically active," meaning they rotate the plane of polarized light. [16]This rotation is measured with an instrument called a polarimeter. [17]

-

Dextrorotatory (+): Rotates light clockwise.

-

Levorotatory (-): Rotates light counter-clockwise.

Enantiomers rotate light by an equal magnitude but in opposite directions. [18]The specific rotation [α] is a standardized physical constant for a chiral compound, calculated as:

[α]_D^T = α / (c × l)

Where:

-

α is the observed rotation in degrees.

-

T is the temperature (°C) and D refers to the sodium D-line (589 nm).

-

c is the concentration in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

Causality: While a non-zero optical rotation confirms a sample is chiral and enantiomerically enriched, the sign of rotation (+ or -) does not correlate directly with the R/S designation. [19]The absolute configuration must be determined independently and then correlated with the sign of rotation. For example, once it is determined by another method that the S-enantiomer is levorotatory, polarimetry can then be used as a rapid quality control check.

Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive spectroscopic technique for determining the absolute configuration of chiral molecules in solution. [20] Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental VCD spectrum is then compared to theoretical spectra for both the R and S enantiomers, which are calculated using ab initio density functional theory (DFT) methods. [20]A strong match between the experimental spectrum and one of the calculated spectra provides an unambiguous assignment of the absolute configuration. [20]

Advanced NMR Methods

For certain chiral derivatizing agents, such as Mosher's acid, empirical models have been developed to assign absolute configuration based on the pattern of chemical shifts in the resulting diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, one can often deduce the absolute configuration of the original amine. [15][21]This method requires careful analysis of the preferred conformation of the diastereomeric amides.

Conclusion

The stereochemical integrity of this compound is a critical parameter in the synthesis of advanced pharmaceutical agents. A multi-faceted approach is essential for its control and characterization. This guide has detailed the primary pathways for obtaining enantiomerically pure material through enantioselective synthesis or chiral resolution. It has also provided the analytical frameworks necessary for confirming enantiomeric purity, with a focus on the industry-standard technique of chiral HPLC. Finally, it has outlined the definitive methods, such as VCD, used to assign the absolute configuration. For the drug development professional, a mastery of these techniques is not merely an academic exercise but a prerequisite for the creation of safe, effective, and stereochemically defined medicines.

References

- Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation. (2025). ResearchGate.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). NIH Public Access.

- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). ACS Publications.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.

- Measurement of enantiomeric excess of amines by mass spectrometry following kinetic resolution with solid-phase chiral acylating. (n.d.). ElectronicsAndBooks.

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.

- Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.

- Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). NIH Public Access.

- Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2025). ResearchGate.

- Chiral resolution. (n.d.). Wikipedia.

- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (n.d.). Google Patents.

- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.

- Structures of chiral amines tested (only one enantiomer is shown) and selected CD spectra obtained by sensing of 7, 9, 13 and 15, respectively, with 1 in THF. (n.d.). ResearchGate.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.

- Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. (2025). YouTube.

- Polarisability of Enantiomers: Making light of the situation. (2018). Blogs@NTU.

- Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH.

- Determination of absolute configurations of amines and amino acids using nonchiral derivatizing agents (NCDA) and deuterium NMR. (2000). PubMed.

- Chiral Drug Separation. (n.d.). Requires subscription.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers.